Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Additionally, microwave-assisted and solvent-free reactions with KF/basic alumina have been employed to synthesize this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include monoarylated and diarylated naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to the observed biological effects. Molecular modeling studies have been used to understand the structure-activity relationship and predict the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate
- 1,5-Naphthyridine derivatives
- 1,8-Naphthyridine derivatives
Uniqueness
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate and hydrochloride groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C10H13ClN2O2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-14-10(13)8-4-7-5-11-3-2-9(7)12-6-8;/h4,6,11H,2-3,5H2,1H3;1H |
InChI Key |
WEKQBEXRLDERQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CCNC2)N=C1.Cl |
Origin of Product |
United States |
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